2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Description
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at the 4-position and a sulfanyl-acetamide moiety at the 2-position. The compound’s structure allows for versatile modifications, enabling tailored interactions with biological targets.
Properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-4-2-10-6(8-4)11-3-5(7)9/h2H,3H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCCUNVVUQSYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Haloacetamides
The most direct method involves reacting 4-methyl-1,3-thiazole-2-thiol with 2-chloroacetamide or 2-bromoacetamide under basic conditions. The thiol group is deprotonated by a base (e.g., NaOH or NaH) to form a thiolate ion, which displaces the halide in a nucleophilic substitution (SN2) reaction.
Reaction Scheme:
Conditions:
-
Solvent: DMF or ethanol
-
Base: Sodium hydride (NaH) or aqueous NaOH
-
Temperature: Room temperature to 60°C
Yield: Reported yields for analogous reactions range from 68% to 79%.
Multi-Step Synthesis from Thiazole Precursors
A three-step approach modifies the thiazole ring before introducing the acetamide group:
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Thiazole Formation: Cyclocondensation of thiourea with α-haloketones yields 4-methyl-1,3-thiazole-2-thiol.
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Thiol Activation: The thiol is treated with bromoethyl acetate to form a thioether intermediate.
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Amidation: Hydrazinolysis or ammonia treatment converts the ester to an acetamide.
Key Step:
Optimization:
Alternative Pathways via Mercaptoacetamide Derivatives
2-Sulfanylacetamide intermediates can be coupled to pre-functionalized thiazoles. For example, 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide reacts with thiourea derivatives to form the target compound.
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Prepare 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide by reacting 4-methylthiazol-2-amine with bromoacetyl bromide.
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React this intermediate with 4-methyl-1,3-thiazole-2-thiol in DMF/NaH.
Yield: 79% after purification.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
-
DMF vs. Ethanol: DMF increases nucleophilicity of thiolate ions but may require higher temperatures (50–60°C). Ethanol offers milder conditions but lower yields (≤70%).
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Base Selection: NaH provides anhydrous conditions, minimizing thiol oxidation. Aqueous NaOH simplifies workup but risks hydrolysis of acetamide.
Side Reactions and Mitigation
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Disulfide Formation: Occurs if thiols oxidize. Mitigated by inert atmospheres (N₂/Ar).
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Over-Alkylation: Controlled by stoichiometric ratios (1:1 thiol:haloacetamide).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
-
HPLC: >95% purity achieved using C18 columns (acetonitrile/water gradient).
Comparative Analysis of Synthetic Methods
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–79% | 4–6 h | Low | High |
| Multi-Step Synthesis | 60–74% | 12–18 h | Moderate | Moderate |
| Mercaptoacetamide Coupling | 75–80% | 6–8 h | High | Low |
Key Findings:
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Direct nucleophilic substitution offers the best balance of yield and simplicity.
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Multi-step routes are reserved for derivatives requiring functionalized thiazoles.
Industrial and Environmental Considerations
Solvent Recovery
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
Key Findings :
-
Sulfoxide formation is favored with mild oxidants like H₂O₂ .
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Steric hindrance from the 4-methyl group on the thiazole ring slows sulfone formation .
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl group acts as a leaving group in SN2 reactions:
Mechanistic Insight :
-
Reactions proceed via deprotonation of the sulfanyl group, forming a thiolate intermediate that attacks electrophiles .
Hydrolysis of Acetamide Moiety
The acetamide group undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Product | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 6 M HCl, reflux, 8 hr | 2-[(4-Methylthiazol-2-yl)sulfanyl]acetic acid | 8 hr | 89 | |
| 2 M NaOH, EtOH/H₂O, 60°C, 4 hr | Sodium salt of acetic acid derivative | 4 hr | 94 |
Applications : Hydrolysis products serve as intermediates for peptide coupling or esterification .
Electrophilic Aromatic Substitution on Thiazole
The 4-methylthiazole ring participates in regioselective reactions:
Regioselectivity : Electron-donating methyl group directs electrophiles to the C-5 position .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation:
| Reaction | Catalyst/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-thioacetamide | 76 | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkyne-functionalized derivative | 82 |
Comparative Reactivity with Analogues
A comparison with structurally related compounds reveals distinct reactivity profiles:
| Compound | Sulfanyl Reactivity | Acetamide Hydrolysis Rate (t₁/₂) | Thiazole Nitration Yield (%) |
|---|---|---|---|
| 2-[(4-Methylthiazol-2-yl)sulfanyl]acetamide | High | 45 min (pH 1) | 72 |
| 2-(Thiazol-2-ylsulfanyl)acetamide | Moderate | 68 min (pH 1) | 58 |
| N-Phenyl-2-sulfanylacetamide | Low | 120 min (pH 1) | N/A |
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be represented as follows:
- Molecular Formula : C_10H_11N_3OS_3
- CAS Number : 2221983
This compound features a thiazole moiety, which is known for its biological activity, contributing to various pharmacological effects.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Strong inhibition | |
| Pseudomonas aeruginosa | Variable effectiveness |
The compound's efficacy stems from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Anticancer Potential
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Significant growth inhibition |
| A549 (Lung) | 22.0 | Moderate growth inhibition |
| HeLa (Cervical) | 18.0 | Induction of apoptosis |
Case studies highlight the potential for developing new thiazole-based anticancer agents that leverage the unique properties of this compound to enhance therapeutic outcomes.
Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of thiazole derivatives have shown promising results. For instance, this compound has been tested in animal models for its ability to prevent seizures.
| Model | Effective Dose (mg/kg) | Protection Index |
|---|---|---|
| PTZ Model | 20 | High protection observed |
| MES Model | 25 | Comparable to standard drugs |
These results suggest that the compound may act on specific neurotransmitter systems to exert its anticonvulsant effects.
Mechanism of Action
The mechanism by which 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
N-(4-Methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide
- Structural Difference : Replaces the methyl group with a 6-phenylpyridazinyl group .
- This modification may improve binding affinity but reduce solubility due to increased hydrophobicity.
N-[(3-Chlorophenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Modifications to the Sulfanyl-Acetamide Moiety
2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Structural Difference : Substitutes the thiazole ring with a benzyl-imidazole group .
- Impact : The imidazole ring’s basicity (pKa ~7) could enhance solubility in physiological pH ranges. However, the benzyl group may increase metabolic instability due to susceptibility to oxidative metabolism.
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
- Structural Difference : Introduces a 4-fluorophenyl group on the thiazole and a 4-methylphenyl sulfanyl group .
- Impact : Fluorine’s electronegativity may facilitate halogen bonding with target proteins, improving binding specificity. The methylphenyl group could enhance hydrophobic interactions but reduce aqueous solubility.
Antiviral Activity
- Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide): Key Feature: Contains a sulfamoyl group at the 5-position of the thiazole ring . Activity: Demonstrates potent anti-herpetic activity by inhibiting viral helicase-primase. The sulfamoyl group is critical for binding to the viral enzyme’s active site .
Anti-Inflammatory and Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives: Key Feature: Triazole ring replaces the thiazole, with a furan substituent . Activity: Exhibits anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . Comparison: The thiazole-based scaffold of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may offer better metabolic stability than triazole derivatives but requires empirical validation of efficacy.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Metabolic Stability : Pritelivir’s longer half-life (4.5 h) suggests that sulfamoyl groups may reduce cytochrome P450-mediated metabolism.
Structural and Crystallographic Insights
- Crystal Packing : The thiazole ring in 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide forms hydrogen bonds via the acetamide NH and thiazole N, stabilizing the lattice . Similar interactions are expected in this compound, with methyl groups influencing packing density.
Biological Activity
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to various biological activities, including anticancer and antimicrobial effects. The presence of the methyl group at position 4 of the thiazole enhances its activity by influencing electron donation properties, which is critical for interaction with biological targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related thiazole derivatives. The following table summarizes key findings regarding the anticancer activity of related compounds:
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HEPG2 (Liver) | 10.28 | FAK Inhibition |
| Compound B | SK-MEL-2 (Skin) | 4.27 | Apoptosis Induction |
| Compound C | HT-29 (Colon) | 1.61 | Bcl-2 Inhibition |
| This compound | Various | TBD | TBD |
The compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms often involving inhibition of focal adhesion kinase (FAK) and induction of apoptosis . For instance, one study demonstrated that derivatives with thiazole rings showed promising results against multiple human cancer cell lines, including those associated with liver, skin, and colon cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Thiazole derivatives are commonly recognized for their ability to combat bacterial infections. The following table outlines the antimicrobial efficacy of similar compounds:
| Compound | Microbial Strain Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound D | Micrococcus luteus ATCC 10240 | 1.95–3.91 | 7.81–125 |
| Compound E | Bacillus spp. | 3.91–15.62 | 31.25–500 |
| Compound F | Streptococcus spp. | 7.81–15.62 | 31.25–500 |
The minimum inhibitory concentration (MIC) values indicate that these compounds are effective against various strains of bacteria, suggesting a broad-spectrum antimicrobial potential . The structure–activity relationship (SAR) studies reveal that modifications in the thiazole structure can significantly impact antimicrobial efficacy.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties. Researchers found that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
Another research effort focused on understanding the molecular interactions between thiazole derivatives and their biological targets through high-throughput screening methods. This study revealed that specific structural features are essential for maximizing therapeutic efficacy against cancer cells .
Q & A
Q. What are the established synthetic routes for 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide and its derivatives, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via solvent-free reductive amination or hydrazide intermediates. For example, hydrazine hydrate reacts with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate under reflux in absolute alcohol for 4 hours, monitored by TLC (chloroform:methanol, 7:3). Optimization involves adjusting stoichiometry (1.2 eq hydrazine), solvent selection (absolute alcohol for improved solubility), and reaction time. Computational tools like quantum chemical calculations can predict optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- TLC : Use chloroform:methanol (7:3) to monitor reaction progress .
- NMR : ¹H/¹³C NMR to confirm sulfanyl and acetamide moieties (e.g., thiazol protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).
- HPLC/MS : For purity assessment and molecular ion peak identification.
- Elemental Analysis : Validate empirical formulas (e.g., C₆H₈N₂OS₂ for the parent compound). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., anti-inflammatory enzymes). ICReDD’s reaction path search methods integrate experimental data with computational predictions to prioritize derivatives for synthesis .
Q. How should researchers address contradictory biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control compounds.
- Validate Mechanisms : Compare IC₅₀ values against known inhibitors (e.g., indomethacin for anti-exudative activity).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers caused by variable experimental conditions (e.g., solvent/DMSO concentration in vitro) .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for thiazole-based acetamides?
Methodological Answer:
- Fragment-Based Design : Systematically modify substituents (e.g., 4-methyl vs. 5-nitro groups on the thiazole ring) and evaluate bioactivity.
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfanyl group) using tools like Schrödinger’s Phase .
Q. How can researchers troubleshoot low yields during scale-up synthesis?
Methodological Answer:
- Reactor Design : Optimize mixing efficiency (e.g., impeller type in batch reactors) to prevent localized overheating.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .
Q. What in silico models predict physicochemical properties (e.g., logP, solubility) for this compound?
Methodological Answer:
Q. How can researchers validate compound stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC.
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the acetamide group).
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
